STING-Inducer-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

STING-Inducer-1 (ML RR-S2 CDA, ADU-S100) is a synthetic cyclic dinucleotide compound designed to activate the STING (Stimulator of Interferon Genes) pathway, a critical mediator of innate immune responses to cytosolic DNA. It functions by binding to STING, triggering downstream signaling cascades that result in the production of type I interferons (IFNs) and pro-inflammatory cytokines, thereby enhancing antitumor immunity or antiviral responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING-Inducer-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

Formation of the Core Structure: This step involves the construction of the core molecular framework of this compound through a series of organic reactions such as cyclization, condensation, or coupling reactions.

Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity. This may involve reactions such as halogenation, alkylation, or acylation.

Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound suitable for biological testing.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and cost-effectiveness. This typically includes:

Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize by-products.

Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

Continuous Flow Chemistry: Continuous flow reactors can be used to improve efficiency and scalability.

Chemical Reactions Analysis

Mechanism of STING Activation by Small Molecules

STING agonists typically bind to the ligand-binding domain (LBD) or transmembrane domain (TMD) of STING, inducing conformational changes that facilitate oligomerization and downstream signaling. Key interactions include:

-

Cyclic dinucleotide (CDN) analogs : Engage the LBD through hydrogen bonding and hydrophobic interactions (e.g., 2’3’-cGAMP binds via Tyr167, Arg238, and Ser243) .

-

Non-CDN agonists : Target alternative pockets (e.g., NVS-STG2 binds between TMDs to induce oligomerization) .

SNX281:

-

Binding Mode :

-

Key Interactions :

NVS-STG2:

-

Molecular Glue Mechanism :

SN-011 (Inhibitor with Partial Agonist Activity):

-

Competitive Binding :

Comparative Analysis of Agonist Binding Parameters

Functional Assays and Pharmacological Outcomes

-

SNX281 :

-

NVS-STG2 :

Design Principles for STING Agonists

-

Dimerization : Ligands like SNX281 require symmetric π-π stacking for optimal activity .

-

Pocket Specificity : Targeting the TMD (e.g., NVS-STG2) bypasses competition with endogenous CDNs .

-

Thermodynamic Stabilization : Compounds that shift STING to its closed state (ΔT<sub>m</sub> > 10°C) correlate with robust IFN induction .

Scientific Research Applications

STING-Inducer-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the STING pathway and its role in the innate immune response.

Biology: Employed in research to understand the mechanisms of immune activation and regulation.

Medicine: Investigated for its potential in cancer immunotherapy, antiviral therapy, and vaccine adjuvants.

Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting the STING pathway .

Mechanism of Action

STING-Inducer-1 exerts its effects by activating the STING pathway. The mechanism involves:

Recognition of Cytosolic DNA: The cyclic guanosine monophosphate-adenosine monophosphate synthase (cGAS) enzyme senses cytosolic DNA and produces cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).

Activation of STING: cGAMP binds to STING, leading to its activation.

Signal Transduction: Activated STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).

Production of Interferons and Cytokines: TBK1 phosphorylates IRF3, which then translocates to the nucleus and induces the expression of type I interferons and other cytokines .

Comparison with Similar Compounds

Key Properties :

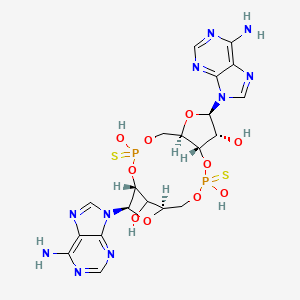

- Chemical Structure : (R,R)-(2',3')c-diAM(PS)₂ .

- Molecular Formula : C₂₀H₂₂N₁₀O₁₀P₂S₂·2Na .

- Molecular Weight : 734.50 g/mol .

- Solubility : 50 mg/mL in water, facilitating in vitro and in vivo applications .

- Biological Activity : Activates dendritic cells (DCs) via STING, leading to IRF3 phosphorylation and IFN-β production .

STING-Inducer-1 has shown promise in preclinical studies for cancer immunotherapy and antiviral therapies due to its high potency and stability compared to endogenous STING agonists like 3',3'-cGAMP .

The following table summarizes the structural, biochemical, and functional differences between this compound and other STING-targeting compounds:

Critical Analysis :

Mechanistic Differences: this compound and 3',3'-cGAMP both activate STING via direct binding but differ in origin (synthetic vs. endogenous). This compound’s phosphorothioate backbone enhances stability against enzymatic degradation, improving therapeutic utility . G10 lacks structural details but is reported to activate STING-dependent signaling without cyclic dinucleotide motifs, suggesting a distinct binding mechanism .

Therapeutic Potential: this compound and 3',3'-cGAMP are prioritized for cancer immunotherapy due to robust IFN induction . STING Agonist-1’s antiviral activity against CHIKV and VEEV highlights its versatility .

Limitations :

Biological Activity

Introduction

STING-Inducer-1 (also known as H-151) is a small molecule that modulates the STING (Stimulator of Interferon Genes) pathway, a crucial component of the innate immune response. The STING pathway plays a significant role in detecting cytosolic DNA from pathogens and activating type I interferon (IFN) responses, which are vital for antiviral immunity and tumor surveillance. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on immune responses, and potential therapeutic applications.

This compound functions primarily by inhibiting the STING pathway. Upon activation by cytosolic DNA, STING translocates to the endoplasmic reticulum (ER) and interacts with TBK1 (TANK-binding kinase 1), leading to the phosphorylation of transcription factors such as IRF3 (Interferon Regulatory Factor 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). These transcription factors then induce the expression of type I IFNs and other pro-inflammatory cytokines .

Key Pathway Components

| Component | Function |

|---|---|

| STING | Senses cytosolic DNA and activates immune responses. |

| TBK1 | Phosphorylates IRF3 and NF-κB for gene transcription. |

| IRF3 | Induces type I IFN production. |

| NF-κB | Regulates inflammatory gene expression. |

Immune Response Modulation

Research indicates that this compound effectively modulates immune responses in various contexts:

- Inhibition of Inflammation : In models of SARS-CoV-2 infection, treatment with H-151 significantly reduced inflammatory cell infiltration and cytokine production in lung tissues, suggesting its potential to mitigate excessive inflammation during viral infections .

- Anti-Tumor Effects : this compound has shown promise in enhancing anti-tumor immunity by altering T cell responses. Studies have demonstrated that its application can skew T cell populations towards a more effective Th1 response, characterized by increased IFN-γ production .

Case Studies

Several studies have illustrated the biological effects of this compound:

- SARS-CoV-2 Infection Model : In K18-hACE2 mice infected with SARS-CoV-2, administration of H-151 led to decreased levels of inflammatory cytokines and reduced lung pathology at later stages of infection, indicating a protective role against hyperinflammation .

- Cancer Immunotherapy : In preclinical models, the use of this compound alongside radiotherapy resulted in enhanced regression of lung metastases, highlighting its potential as an adjunct therapy in cancer treatment .

Efficacy in Various Models

Recent studies have documented the efficacy of this compound across different experimental setups:

Challenges and Considerations

Despite its promising effects, the use of this compound is not without challenges:

- Timing of Administration : Optimal timing for administration is critical; early intervention may not yield the same protective effects as later-stage treatment during viral infections.

- Potential Side Effects : Long-term inhibition of STING may lead to compromised antiviral defenses or increased susceptibility to infections.

Q & A

Basic Research Questions

Q. How can researchers design an initial experimental framework to evaluate the mechanism of action of STING-Inducer-1 in innate immune activation?

- Methodological Answer : Begin with in vitro models (e.g., THP-1 monocytes or primary dendritic cells) to assess STING pathway activation via interferon-beta (IFN-β) secretion assays and phosphorylation of TBK1/IRF2. Include dose-response curves (e.g., 0.1–10 µM this compound) and controls (e.g., STING-knockout cells) to isolate target effects. Validate findings using quantitative PCR for downstream genes like CXCL10 or ISG15. Structure the study using the PICO framework (Population: cell lines; Intervention: this compound; Comparison: untreated/agonist controls; Outcome: cytokine levels) .

Q. What are the critical parameters to optimize when establishing this compound treatment protocols in murine models?

- Methodological Answer : Key parameters include route of administration (intratumoral vs. systemic), dosing frequency, and pharmacokinetic profiling to assess bioavailability. Use syngeneic tumor models (e.g., MC38 colon carcinoma) with longitudinal immune profiling (flow cytometry for CD8+ T cells, NK cells) and cytokine analysis (IFN-γ, TNF-α). Document limitations such as off-target effects using transcriptomic screens (RNA-seq) to identify unintended pathway activation .

Q. How can researchers address variability in this compound efficacy across different cell types or tissue contexts?

- Methodological Answer : Conduct comparative studies using paired cell lines (e.g., epithelial vs. immune cells) and primary cells from multiple donors. Analyze variables like basal STING expression (Western blot) or metabolic activity (Seahorse assays) that may influence responsiveness. Apply statistical tools (ANOVA with post-hoc tests) to quantify variability and identify confounding factors .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data on this compound’s pro-inflammatory versus immunosuppressive effects in the tumor microenvironment (TME)?

- Methodological Answer : Use spatial transcriptomics (e.g., Visium HD) to map immune cell subsets and cytokine gradients within the TME. Combine with single-cell RNA-seq to identify subpopulations (e.g., regulatory T cells vs. cytotoxic T cells) influenced by this compound. Validate hypotheses using conditional knockout models (e.g., Sting^fl/fl mice crossed with cell-specific Cre drivers) .

Q. How can researchers integrate this compound with checkpoint inhibitors to overcome therapeutic resistance while minimizing toxicity?

- Methodological Answer : Design combinatorial trials in preclinical models with sequential dosing (e.g., this compound priming followed by anti-PD-1). Monitor toxicity via serum cytokines (e.g., IL-6, IL-1β) and histopathology. Use factorial experimental designs to test synergy/additivity, and apply the FINER criteria to ensure feasibility and relevance to clinical translation .

Q. What computational approaches are suitable for predicting this compound’s off-target interactions or cross-reactivity with homologous proteins?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) against STING homologs (e.g., murine vs. human STING) and related proteins (e.g., cGAS). Validate predictions with surface plasmon resonance (SPR) assays for binding affinity. Use cheminformatics tools (e.g., ChEMBL) to screen for structural analogs with known off-target profiles .

Q. Data Integrity & Validation

Q. What steps ensure reproducibility when quantifying this compound-induced cytokine release in complex biological samples?

- Methodological Answer : Standardize pre-analytical variables (e.g., sample collection timepoints, anticoagulants). Use multiplex assays (Luminex) with internal controls (spiked cytokines) and replicate measurements. Include open-ended data audits (e.g., raw data sharing via repositories like Zenodo) and attention-check questions in metadata documentation .

Q. How should researchers validate RNA-seq findings from this compound-treated models to distinguish artifact from biology?

- Methodological Answer : Cross-validate with orthogonal methods (e.g., Nanostring nCounter for key genes, CUT&Tag for chromatin changes). Apply strict false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) and exclude low-coverage transcripts. Use independent cohorts or public datasets (e.g., GEO accession GSEXXXXX) for replication .

Q. Literature & Search Strategies

Q. What Boolean search strategies optimize the identification of peer-reviewed studies on this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Use queries like intitle:"this compound" AND (SAR OR "structure-activity") NOT review in Google Scholar or Web of Science. Filter by filetype (e.g., filetype:pdf) and source journals (e.g., source:"Journal of Medicinal Chemistry"). Employ the AROUND operator to capture related terms (e.g., This compound AROUND(3) crystallography) .

Q. How can researchers systematically map knowledge gaps in this compound’s mechanism across disciplines?

- Methodological Answer : Conduct a scoping review using PRISMA-ScR guidelines. Annotate findings with tools like NVivo to categorize themes (e.g., immunology, oncology). Use citation chaining (backward/forward searches) and topic maps in Web of Science to identify understudied areas (e.g., this compound in autoimmune models) .

Properties

Molecular Formula |

C20H24N10O10P2S2 |

|---|---|

Molecular Weight |

690.5 g/mol |

IUPAC Name |

(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |

InChI |

InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?/m1/s1 |

InChI Key |

IZJJFUQKKZFVLH-LTKSHMRXSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)O)O)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.